molecular formula C23H19NO4S B2369194 (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine CAS No. 902469-17-4

(2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine

Cat. No.: B2369194
CAS No.: 902469-17-4
M. Wt: 405.47
InChI Key: LODAMPUNIDJWGY-VHXPQNKSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a chromene core with a phenylsulfonyl group and an aniline moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Aniline Moiety: This can be done through condensation reactions, often under reflux conditions, to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the chromene core.

    Reduction: Reduction reactions might target the sulfonyl group or the chromene double bond.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Studies might explore its potential as an antimicrobial agent.

    Antioxidant Properties: The compound could be investigated for its ability to scavenge free radicals.

Medicine

    Drug Development: Research might focus on its potential as a lead compound for developing new drugs, particularly for treating cancer or inflammatory diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action for (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine would depend on its specific application. For example:

    Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating certain pathways.

    Chemical Reactions: The compound’s reactivity could be explained by the electronic effects of its functional groups, such as the electron-withdrawing sulfonyl group and the electron-donating ethoxy group.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)amine
  • (Z)-4-methoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
  • (Z)-4-ethoxy-N-(3-(methylsulfonyl)-2H-chromen-2-ylidene)aniline

Uniqueness

  • Functional Groups : The presence of both the ethoxy and phenylsulfonyl groups makes it unique compared to other chromene derivatives.
  • Biological Activity : Its specific combination of functional groups might confer unique biological activities, making it a valuable compound for research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-2-27-19-14-12-18(13-15-19)24-23-22(16-17-8-6-7-11-21(17)28-23)29(25,26)20-9-4-3-5-10-20/h3-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODAMPUNIDJWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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